1-Cyclobutylcyclopropan-1-amine
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Overview
Description
1-Cyclobutylcyclopropan-1-amine is an organic compound with the molecular formula C7H13N It is characterized by a cyclopropane ring fused to a cyclobutyl group, with an amine functional group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the alkylation of cyclopropylamine with cyclobutyl halides under basic conditions. Another method includes the cyclopropanation of cyclobutylamine using diazo compounds or ylides, followed by purification through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using cyclobutyl halides and cyclopropylamine. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution. The product is then purified using techniques like column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into cyclobutylcyclopropane using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong bases like sodium hydride
Major Products:
Oxidation: Amides, nitriles.
Reduction: Cyclobutylcyclopropane.
Substitution: Secondary and tertiary amines
Scientific Research Applications
1-Cyclobutylcyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Cyclobutylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The cyclopropane ring’s strain and the amine group’s nucleophilicity contribute to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Cyclopropylamine: Shares the cyclopropane ring but lacks the cyclobutyl group.
Cyclobutylamine: Contains the cyclobutyl group but lacks the cyclopropane ring.
1-Aminocyclopropanecarboxylic Acid: Contains a cyclopropane ring with an amino and carboxylic acid group
Uniqueness: 1-Cyclobutylcyclopropan-1-amine is unique due to the combination of the cyclopropane and cyclobutyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
1-cyclobutylcyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7(4-5-7)6-2-1-3-6/h6H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTUELUDHVVCKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2(CC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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